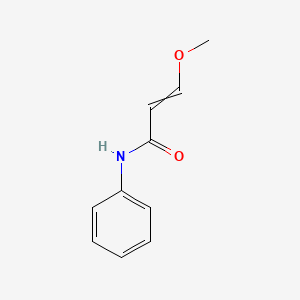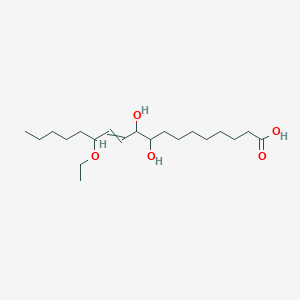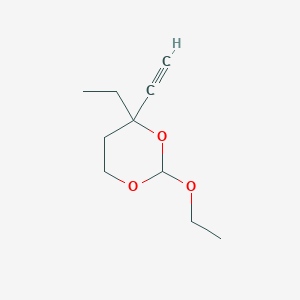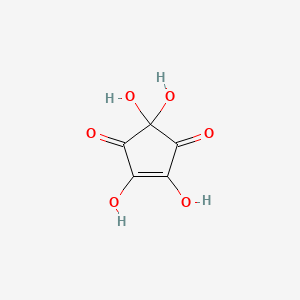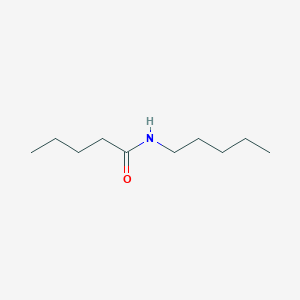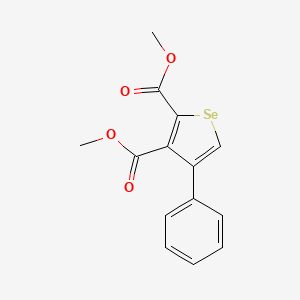
Dimethyl 4-phenylselenophene-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-phenylselenophene-2,3-dicarboxylate is an organic compound belonging to the class of selenophenes, which are heterocyclic compounds containing selenium This compound is characterized by the presence of two ester groups and a phenyl group attached to the selenophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-phenylselenophene-2,3-dicarboxylate typically involves the reaction of 4-phenylselenophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-phenylselenophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and selenophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted selenophenes and phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl 4-phenylselenophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of dimethyl 4-phenylselenophene-2,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. The presence of selenium in the molecule contributes to its unique reactivity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-phenylthiophene-2,3-dicarboxylate: Similar structure but contains sulfur instead of selenium.
Dimethyl 4-phenylfuran-2,3-dicarboxylate: Contains oxygen instead of selenium.
Dimethyl 4-phenylpyrrole-2,3-dicarboxylate: Contains nitrogen instead of selenium.
Uniqueness
Dimethyl 4-phenylselenophene-2,3-dicarboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Propriétés
Numéro CAS |
64254-45-1 |
|---|---|
Formule moléculaire |
C14H12O4Se |
Poids moléculaire |
323.21 g/mol |
Nom IUPAC |
dimethyl 4-phenylselenophene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O4Se/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3 |
Clé InChI |
FPGKCJSXQACZKH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C([Se]C=C1C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
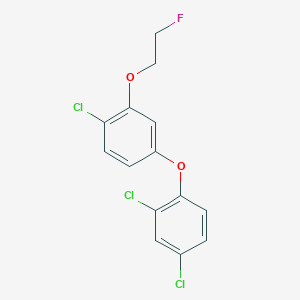
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
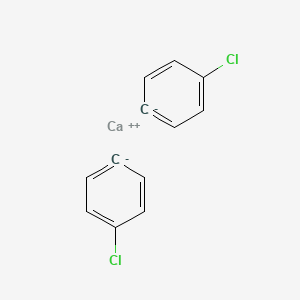
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
